molecular formula C8H8ClF2NO B13561116 (r)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

(r)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

Cat. No.: B13561116
M. Wt: 207.60 g/mol
InChI Key: VAZUYDOIYMTGMP-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chloro-2,5-difluorophenyl substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2,5-difluorobenzene.

    Nucleophilic Substitution: The aromatic ring undergoes nucleophilic substitution with an appropriate nucleophile to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the amino group or the aromatic ring.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or modified aromatic rings.

    Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the difluoro substituents, which may affect its reactivity and biological activity.

    ®-2-Amino-2-(4-fluorophenyl)ethan-1-ol: Contains only one fluorine substituent, leading to different chemical properties.

    ®-2-Amino-2-(4-chloro-3,5-difluorophenyl)ethan-1-ol: The position of the fluorine atoms is different, which can influence its interactions and stability.

Uniqueness

The presence of both chloro and difluoro substituents in ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol imparts unique electronic and steric properties. These characteristics can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Biological Activity

(R)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol, with CAS number 1270567-79-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_{8}H9_{9}ClF2_{2}N\O
  • Molecular Weight : 189.61 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment and other therapeutic areas. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been compared to other compounds in terms of cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
This compoundMCF-7 (breast cancer)0.76
Reference CompoundDoxorubicin0.5
Other CompoundsVarious0.11 - 5.51

The IC50_{50} values indicate that the compound shows promising activity at sub-micromolar concentrations, suggesting it may be a viable candidate for further development in cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of p53 and caspase pathways. Flow cytometry analyses have shown that the compound can significantly increase apoptotic markers in treated cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study demonstrated that this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin when tested on MCF-7 and other cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the phenyl ring can significantly impact the biological activity of similar compounds. The presence of electron-withdrawing groups (EWGs) like chlorine and fluorine enhances potency against certain cancer types .
  • In Vivo Studies :
    • Although most data are derived from in vitro studies, there is ongoing research to evaluate the in vivo efficacy and safety profile of this compound using animal models .

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI Key

VAZUYDOIYMTGMP-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)Cl)F)[C@H](CO)N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(CO)N

Origin of Product

United States

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